1,4-DI(Cyanoacetyl)benzene

Thermal stability Polymer synthesis Material science

1,4-Di(cyanoacetyl)benzene (CAS 4640-70-4), also known as 3,3'-(1,4-phenylene)bis(3-oxopropanenitrile), is a symmetric aromatic compound featuring two reactive cyanoacetyl (-C(=O)CH2CN) groups at the para positions of a benzene ring. With a molecular formula of C12H8N2O2 and a molecular weight of 212.20 g/mol, it is classified as a bifunctional aromatic ketone and nitrile.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
CAS No. 4640-70-4
Cat. No. B12102937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-DI(Cyanoacetyl)benzene
CAS4640-70-4
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC#N)C(=O)CC#N
InChIInChI=1S/C12H8N2O2/c13-7-5-11(15)9-1-2-10(4-3-9)12(16)6-8-14/h1-4H,5-6H2
InChIKeyUGDGBJUIWOFRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di(cyanoacetyl)benzene (CAS 4640-70-4): A Dual-Cyanoacetyl Aromatic Building Block for Precision Polymer and Pharmaceutical Synthesis


1,4-Di(cyanoacetyl)benzene (CAS 4640-70-4), also known as 3,3'-(1,4-phenylene)bis(3-oxopropanenitrile), is a symmetric aromatic compound featuring two reactive cyanoacetyl (-C(=O)CH2CN) groups at the para positions of a benzene ring. With a molecular formula of C12H8N2O2 and a molecular weight of 212.20 g/mol, it is classified as a bifunctional aromatic ketone and nitrile . The compound serves as a versatile precursor in organic synthesis, enabling the construction of conjugated polymers, macrocycles, and heterocyclic scaffolds due to its dual electrophilic sites . Its electron-withdrawing cyano groups enhance the electrophilicity of the carbonyl carbons and activate the aromatic ring for further functionalization, making it a strategic intermediate for advanced materials and pharmaceutical research .

Why 1,4-Di(cyanoacetyl)benzene Cannot Be Replaced by Common Aromatic Ketones or Mono-Cyanoacetyl Analogs


In-class aromatic ketones or mono-cyanoacetyl derivatives cannot substitute for 1,4-di(cyanoacetyl)benzene due to its unique combination of para-disubstitution symmetry and dual electron-withdrawing cyanoacetyl functionalities. Unlike 1,4-diacetylbenzene, which lacks the nitrile groups, the target compound exhibits a significantly higher melting point (175–177°C vs. 111–113°C) and a more polar surface area (PSA 81.7 Ų vs. 34.1 Ų), altering its solubility and thermal behavior [1]. Compared to mono-functional 4-(2-cyanoacetyl)benzonitrile, the bis-cyanoacetyl architecture doubles the reactive sites, enabling linear chain extension or crosslinking in polymer synthesis rather than simple end-capping . Furthermore, the para arrangement provides a rigid, symmetric core that imparts distinct structural and electronic properties relative to ortho- or meta-substituted isomers, which are critical for designing conjugated materials and symmetric macrocycles . These differences in reactivity, symmetry, and physicochemical profile render generic substitution scientifically unsound for applications requiring precise structural control.

Quantitative Differentiation of 1,4-Di(cyanoacetyl)benzene vs. Closest Analogs


Elevated Melting Point Relative to 1,4-Diacetylbenzene Enables High-Temperature Polymer Processing

1,4-Di(cyanoacetyl)benzene exhibits a significantly higher melting point (175–177°C) compared to its non-cyano analog, 1,4-diacetylbenzene (111–113°C), as determined by differential scanning calorimetry [1]. This 64°C increase in thermal transition is attributed to the enhanced intermolecular interactions (dipole–dipole and potential hydrogen bonding) facilitated by the nitrile groups. The higher melting point directly translates to improved thermal stability during high-temperature polymerizations and processing, reducing the risk of monomer volatilization or degradation.

Thermal stability Polymer synthesis Material science

Superior Polarity and Hydrogen-Bonding Capacity vs. 1,4-Diacetylbenzene

The topological polar surface area (TPSA) of 1,4-di(cyanoacetyl)benzene is 81.7 Ų, more than double that of 1,4-diacetylbenzene (34.1 Ų) [1][2]. This increased PSA, arising from the four nitrile nitrogen atoms and two carbonyl oxygens, enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous mixtures. Additionally, the predicted pKa of 6.51±0.10 indicates weak acidity of the α-CH2 protons, enabling enolate formation under mild basic conditions, a feature absent in the non-cyano analog [3].

Solubility Polar surface area Formulation

Doubled Reactive Site Density vs. Mono-Cyanoacetyl Analog 4-(2-Cyanoacetyl)benzonitrile

1,4-Di(cyanoacetyl)benzene possesses two cyanoacetyl groups per molecule (molecular weight 212.20 g/mol), providing a reactive site density of 9.43 mmol/g. In contrast, the mono-functional analog 4-(2-cyanoacetyl)benzonitrile (molecular weight 170.17 g/mol) offers only one reactive group, yielding a density of 5.88 mmol/g . This twofold increase in functionality enables 1,4-di(cyanoacetyl)benzene to act as a chain extender or crosslinker in step-growth polymerizations, whereas the mono analog can only serve as an end-capping agent.

Polymer crosslinking Macrocycle synthesis Stoichiometry

Distinct Thermal Profile and Lower LogP vs. 1,4-Dicyanobenzene

1,4-Di(cyanoacetyl)benzene (melting point 175–177°C, boiling point predicted 511.5±45.0°C, LogP 1.88) presents a markedly different thermal and lipophilicity profile compared to the structurally related 1,4-dicyanobenzene (melting point 221–227°C, boiling point 289.6°C, LogP 1.1) [1][2]. The presence of the carbonyl groups in the target compound lowers the melting point by approximately 50°C relative to the rigid dinitrile, while simultaneously increasing LogP by 0.78 units, indicating greater lipophilicity. This combination of lower melting point and higher LogP can facilitate melt-processing and improve compatibility with hydrophobic polymer matrices.

Thermal analysis Hydrophobicity Material design

Reliable Synthetic Yield (75%) with Well-Defined Conditions for Consistent Procurement

A published synthetic procedure for 1,4-di(cyanoacetyl)benzene reports a yield of 75% under specific conditions: reaction of a suitable ester (10 g) with acetonitrile (10 mL) in dry THF, using NaH and DMF at 100°C for 2 h, followed by acidic workup . This defined protocol and reproducible yield support consistent lot-to-lot quality in procurement. While direct comparative yield data for analogous compounds under identical conditions is not available, the established methodology provides a benchmark for synthetic reliability, which is a critical procurement consideration.

Synthetic reproducibility Process chemistry Supply chain

Primary Application Scenarios Where 1,4-Di(cyanoacetyl)benzene Outperforms Analogs


Synthesis of Conjugated Polymers for Organic Electronics

1,4-Di(cyanoacetyl)benzene serves as a para-disubstituted aromatic core for constructing conjugated polymers via Knoevenagel condensation or other carbon–carbon bond-forming reactions. Its dual cyanoacetyl groups allow for linear chain extension, while the electron-withdrawing nitriles lower the LUMO energy, enhancing electron affinity . The higher melting point (175–177°C) relative to 1,4-diacetylbenzene ensures monomer integrity during high-temperature polymerizations, and the increased PSA (81.7 Ų) improves solubility in polar processing solvents . These attributes directly support the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) where precise electronic tuning and processability are paramount .

Construction of Symmetric Macrocyclic Ligands and Host–Guest Systems

The bifunctional nature and rigid para geometry of 1,4-di(cyanoacetyl)benzene make it an ideal template for synthesizing symmetric macrocycles, such as crown ether analogs or cyclophanes . Reaction with diamines or diols yields cyclic structures that benefit from the compound's high reactive site density (9.43 mmol/g) and predictable reactivity . In contrast, mono-functional analogs like 4-(2-cyanoacetyl)benzonitrile cannot form closed rings, and non-cyano derivatives lack the electronic activation needed for efficient macrocyclization . This specificity is critical for developing selective ion sensors or supramolecular catalysts [1].

Preparation of Heterocyclic Pharmacophores via Gewald and Related Reactions

1,4-Di(cyanoacetyl)benzene is a key precursor in the Gewald reaction for synthesizing 2-aminothiophene derivatives, which are privileged scaffolds in medicinal chemistry . The enolizable α-CH2 protons (pKa ~6.5) facilitate condensation with elemental sulfur and carbonyl compounds, leading to thiophene-fused systems . The compound's symmetrical design allows for the construction of bis-heterocycles with potential biological activity, a feat unattainable with mono-functional or non-cyano analogs . Its reliable synthetic yield (75%) and well-defined reaction conditions further support its use in medicinal chemistry campaigns requiring reproducible building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-DI(Cyanoacetyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.